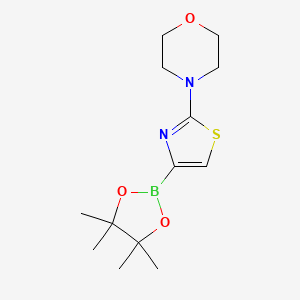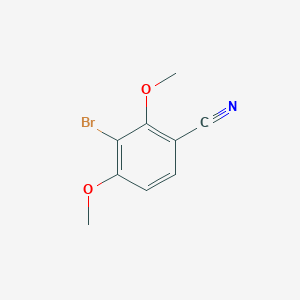
3-Bromo-2,4-dimethoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2,4-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . It is a brominated derivative of benzonitrile, characterized by the presence of two methoxy groups at the 2 and 4 positions and a bromine atom at the 3 position on the benzene ring . This compound is used primarily in research and development within the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-2,4-dimethoxybenzonitrile can be synthesized through various methods, including:
Bromination of 2,4-dimethoxybenzonitrile: This involves the selective bromination of 2,4-dimethoxybenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide.
Suzuki-Miyaura Coupling: This method involves the coupling of 2,4-dimethoxybenzonitrile with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the processes generally involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
3-Bromo-2,4-dimethoxybenzonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include various substituted benzonitriles depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
科学研究应用
3-Bromo-2,4-dimethoxybenzonitrile is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: The compound is used in studies to understand biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 3-Bromo-2,4-dimethoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, its effects are determined by its interactions with specific molecular targets, such as enzymes or receptors, and the pathways it influences .
相似化合物的比较
Similar Compounds
2,4-Dimethoxybenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-methoxybenzonitrile: Contains only one methoxy group, leading to different electronic and steric properties.
3-Bromo-2,4-dihydroxybenzonitrile: Contains hydroxyl groups instead of methoxy groups, resulting in different reactivity and solubility properties.
Uniqueness
3-Bromo-2,4-dimethoxybenzonitrile is unique due to the presence of both bromine and methoxy groups, which confer specific reactivity patterns and make it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
3-bromo-2,4-dimethoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHJVLHCRGRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
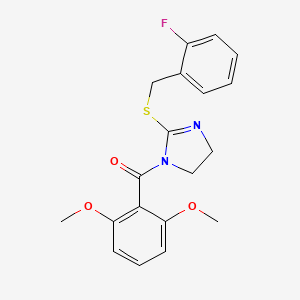
![2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2747852.png)
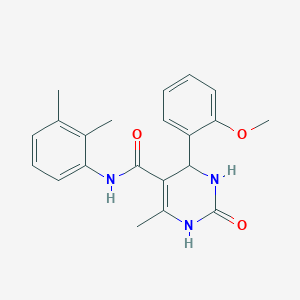
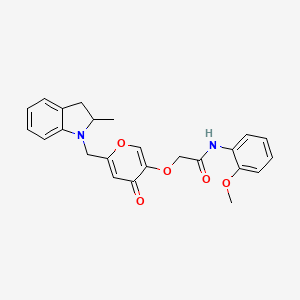
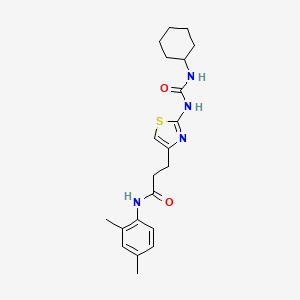

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2747860.png)
![2-(N-methylmethanesulfonamido)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B2747861.png)
![2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2747862.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2747864.png)
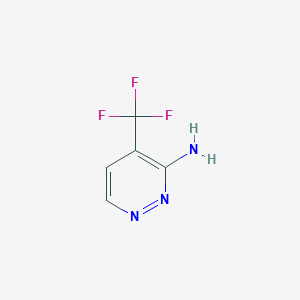
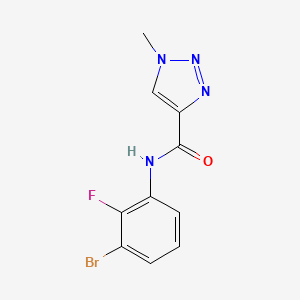
![3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2747871.png)
